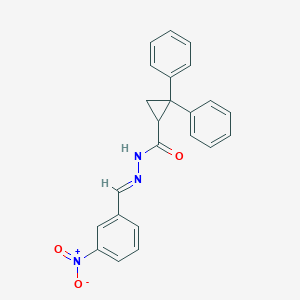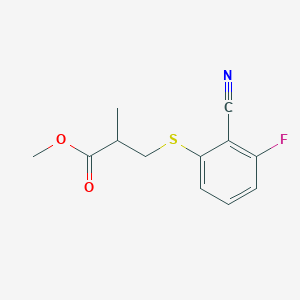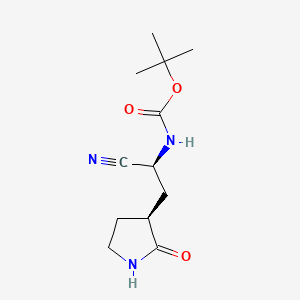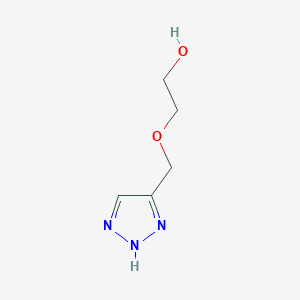
2-((1H-1,2,3-Triazol-5-yl)methoxy)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((1H-1,2,3-Triazol-5-yl)methoxy)ethan-1-ol is a chemical compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of the triazole ring imparts unique chemical properties to the compound, making it a valuable building block in synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1H-1,2,3-Triazol-5-yl)methoxy)ethan-1-ol typically involves the use of click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is favored due to its high efficiency and selectivity. The general synthetic route involves the following steps:
Preparation of the Azide Intermediate: The starting material, such as 2-bromoethanol, is reacted with sodium azide to form 2-azidoethanol.
Cycloaddition Reaction: The azide intermediate is then reacted with propargyl alcohol in the presence of a copper(I) catalyst to form the triazole ring, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and reduce production costs.
化学反应分析
Types of Reactions
2-((1H-1,2,3-Triazol-5-yl)methoxy)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring can undergo reduction under specific conditions to form dihydrotriazoles.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of 2-((1H-1,2,3-Triazol-5-yl)methoxy)acetaldehyde or 2-((1H-1,2,3-Triazol-5-yl)methoxy)acetic acid.
Reduction: Formation of dihydrotriazole derivatives.
Substitution: Formation of halogenated or aminated derivatives.
科学研究应用
2-((1H-1,2,3-Triazol-5-yl)methoxy)ethan-1-ol has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including antiviral, antibacterial, and anticancer agents.
Materials Science: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable triazole linkages.
Industrial Chemistry: It serves as an intermediate in the synthesis of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 2-((1H-1,2,3-Triazol-5-yl)methoxy)ethan-1-ol depends on its specific application. In medicinal chemistry, the triazole ring can interact with various biological targets, such as enzymes and receptors, through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to therapeutic effects.
相似化合物的比较
Similar Compounds
1-(2-Hydroxyethyl)-1H-1,2,3-triazole: Similar structure but lacks the methoxy group.
2-(1H-1,2,3-Triazol-4-yl)ethanol: Similar structure but with the triazole ring at a different position.
Uniqueness
2-((1H-1,2,3-Triazol-5-yl)methoxy)ethan-1-ol is unique due to the presence of both the methoxy and hydroxyl groups, which provide additional sites for chemical modification and enhance its versatility in synthetic applications. The specific positioning of the triazole ring also contributes to its unique reactivity and interaction with biological targets.
属性
分子式 |
C5H9N3O2 |
|---|---|
分子量 |
143.14 g/mol |
IUPAC 名称 |
2-(2H-triazol-4-ylmethoxy)ethanol |
InChI |
InChI=1S/C5H9N3O2/c9-1-2-10-4-5-3-6-8-7-5/h3,9H,1-2,4H2,(H,6,7,8) |
InChI 键 |
RBPCQSFVGCIMOM-UHFFFAOYSA-N |
规范 SMILES |
C1=NNN=C1COCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


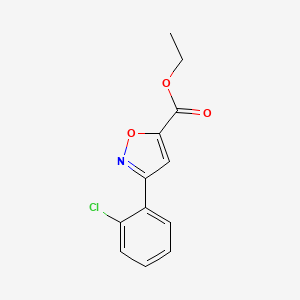

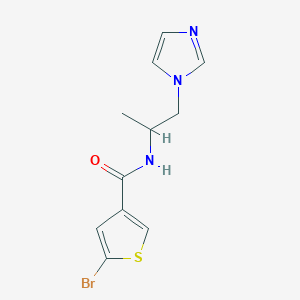
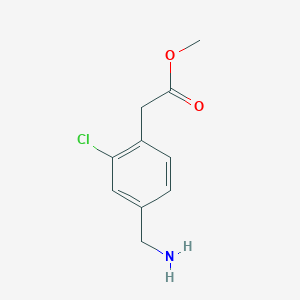
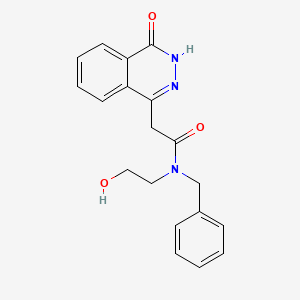
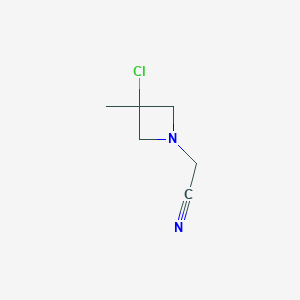

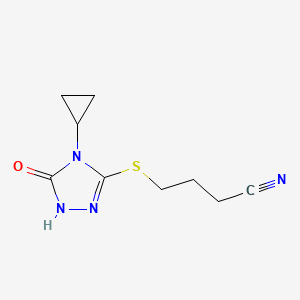
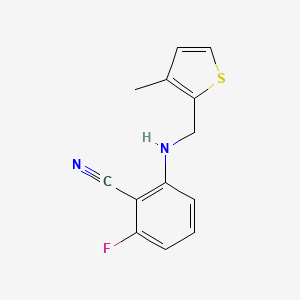
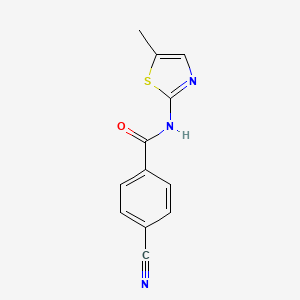
![8H-Isoquinolino[4,3,2-de]phenanthridin-9-ium chloride](/img/structure/B14911502.png)
